The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate typically involves the modification of hydrocortisone through esterification processes. The key steps include:
The reaction can be summarized as follows:
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate can participate in various chemical reactions typical for steroid compounds:
The mechanism of action for 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate primarily involves its interaction with glucocorticoid receptors in target tissues:
This mechanism underpins its effectiveness in treating conditions like inflammation and autoimmune disorders.
The physical and chemical properties of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate are crucial for understanding its behavior in pharmaceutical formulations:
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate has several scientific and medical applications:
The systematic chemical name 11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-valerate precisely defines the compound's structural features according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature specifies the pregnane steroid core with hydroxyl groups at positions C11 (beta orientation), C17 (alpha orientation), and C21, along with ketone functionalities at C3 and C20. The esterification at the C21 hydroxyl group with valeric acid (pentanoic acid) is explicitly denoted. The compound is recognized by several synonyms across chemical and pharmaceutical literature, reflecting its relationship to endogenous cortisol and its esterified form [5] [7] [10]:
Table 1: Systematic and Common Nomenclature of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl pentanoate |
Alternative Chemical Names | Cortisol 21-valerate; Hydrocortisone 21-valerate; 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate |
CAS Registry Number | 6678-00-8 |
Empirical Formula | C₂₆H₃₈O₆ |
Molecular Weight | 446.58 g/mol |
The molecular structure integrates the tetracyclic steroidal nucleus characteristic of corticosteroids: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). The valerate moiety (CH₃(CH₂)₃COO-) is attached via an ester bond to the primary alcohol at C21, a key modification differentiating it from unmodified hydrocortisone. X-ray crystallographic analysis would confirm the characteristic chair conformations of cyclohexane rings and envelope conformation of the cyclopentane ring, with the valerate chain extending outward from the molecular plane [5] [7].
11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate maintains the fundamental structural framework essential for glucocorticoid receptor binding and activity inherent to endogenous cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). The preservation of specific functional groups is crucial for biological activity [4] [9]:
Table 2: Critical Functional Group Comparison with Endogenous Cortisol
Structural Feature | Cortisol (Hydrocortisone) | 21-Valerate Ester | Functional Significance |
---|---|---|---|
C3 Carbonyl | Ketone | Ketone | Essential for receptor binding affinity |
C4-C5 Bond | Double bond | Double bond | Part of Δ⁴-3-ketone conjugated system |
C11 Substituent | β-hydroxyl | β-hydroxyl | Required for biological activity; hydrogen bonding with receptor |
C17 Substituent | α-hydroxyl | α-hydroxyl | Glucocorticoid vs. mineralocorticoid differentiation |
C20 Carbonyl | Ketone | Ketone | Part of dihydroxyacetone side chain |
C21 Substituent | Hydroxyl | Valerate ester | Increased lipophilicity; altered absorption and metabolism |
The strategic modification via esterification at the C21 position profoundly alters the molecule's physicochemical properties. Replacing the polar C21 hydroxyl group with the lipophilic valerate ester significantly increases the overall hydrophobicity of the molecule. This modification reduces water solubility compared to cortisol or hydrocortisone sodium succinate (log P increases substantially). The enhanced lipid solubility facilitates partitioning into the stratum corneum and deeper skin layers following topical application, promoting local tissue retention and sustained release of active hydrocortisone via enzymatic hydrolysis of the ester bond [4] [7] [9]. This structural change exemplifies the prodrug principle, where the ester itself possesses minimal receptor affinity but serves as a delivery vehicle for the active corticosteroid generated in situ.
The development of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate emerged from extensive research into corticosteroid esters during the mid-to-late 20th century. This period witnessed intense efforts to modify natural corticosteroids to improve their therapeutic ratios, particularly for dermatological use. The rationale centered on enhancing local bioavailability while minimizing systemic absorption and associated adverse effects. Esterification of the C21 hydroxyl group emerged as a highly effective strategy, with various fatty acids being explored to modulate lipophilicity and penetration kinetics [3] [5] [7].
The synthesis of hydrocortisone esters, including the valerate, typically involves reacting hydrocortisone or hydrocortisone 21-acetate with the corresponding acid anhydride (e.g., valeric anhydride) in the presence of a catalyst, often under controlled temperature conditions. Early synthetic methodologies were refined over time to improve yield and purity. For instance, techniques described in patents like US5015746A ("11β, 17α,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-[(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate]") detail complex esterification processes using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine in anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran). While this specific patent focuses on a farnesyl ester of prednisolone, the described chemical methodologies are representative of the esterification strategies applicable to hydrocortisone and its derivatives, including valerate formation [3].
Table 3: Key Developments in Corticosteroid Ester Technology
Time Period | Development Focus | Relevant Compounds | Patent/Commercial Milestone |
---|---|---|---|
1950s-1960s | Early C21 esters | Hydrocortisone acetate, Hydrocortisone succinate | Introduction of short-chain esters for injectable/topical use |
1970s-1980s | Longer-chain fatty acid esters | Hydrocortisone butyrate, Hydrocortisone valerate | Focus on enhanced skin penetration and reservoir formation |
Post-1980s | Optimization and commercial production | Hydrocortisone 17-valerate, Hydrocortisone 21-valerate (CAS 6678-00-8) | Commercial availability via suppliers (e.g., Pharma Affiliates, SynZeal) |
Commercial production and supply of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate (CAS 6678-00-8) are documented by several specialized chemical and pharmaceutical ingredient suppliers globally, indicating its established position in the market. Key suppliers include Pharma Affiliates and SynZeal Research Pvt Ltd in India, and United States Biological in the United States. This commercial availability reflects the compound's importance as a chemical entity for pharmaceutical formulation development and analytical standards, particularly in topical corticosteroid products where its enhanced penetration and localized effect profile are advantageous [5]. While specific patents directly claiming the valerate ester may be older, manufacturing processes and purification methods continue to be refined, often protected as trade secrets or through process patents held by active pharmaceutical ingredient (API) manufacturers. The compound represents a successful application of ester prodrug technology to enhance the therapeutic utility of a naturally occurring anti-inflammatory hormone.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7